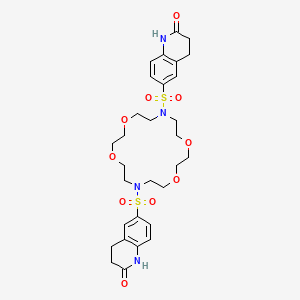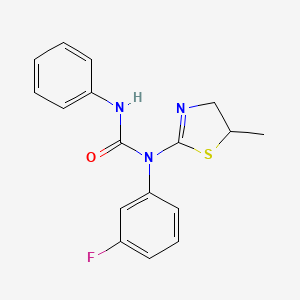![molecular formula C19H28N6S B15001227 N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine](/img/structure/B15001227.png)
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is a complex organic compound with a unique structure that combines elements of benzothiophene, triazole, and pyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable thiophene derivative with an appropriate aldehyde or ketone.
Construction of the Triazole Ring: This step involves the reaction of the benzothiophene derivative with hydrazine and a suitable nitrile to form the triazole ring.
Pyrimidine Ring Formation: The triazole intermediate is then reacted with a suitable amidine to form the pyrimidine ring.
Introduction of the Diethylaminopropyl Group: The final step involves the alkylation of the pyrimidine derivative with 3-(diethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminopropyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study biological pathways and interactions involving benzothiophene, triazole, and pyrimidine moieties.
Mécanisme D'action
The mechanism of action of N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(diethylamino)propyl]-N-(benzothiophen-2-yl)amine
- N-[3-(diethylamino)propyl]-N-(triazolo[1,5-c]pyrimidin-5-yl)amine
- N-[3-(diethylamino)propyl]-N-(pyrimidin-5-yl)amine
Uniqueness
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is unique due to its combination of benzothiophene, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C19H28N6S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C19H28N6S/c1-4-24(5-2)10-6-9-20-19-23-18-16(17-21-12-22-25(17)19)14-11-13(3)7-8-15(14)26-18/h12-13H,4-11H2,1-3H3,(H,20,23) |
Clé InChI |
LCXLJHAZOYFTED-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC2=C(C3=C(S2)CCC(C3)C)C4=NC=NN41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)

![3-(5-chloro-2-methoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001169.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B15001176.png)
![13-benzyl-4-(furan-2-yl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15001181.png)
![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)


![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide](/img/structure/B15001233.png)
![2-amino-7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001243.png)
